1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro-
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Overview
Description
1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a benzimidazole core with a methanamine group substituted at the 1-position, diethyl groups at the nitrogen, and a nitro group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- typically involves the condensation of 1,2-phenylenediamine with aldehydes or ketones, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with formaldehyde and nitrobenzene under acidic conditions to form the benzimidazole core. Subsequent alkylation with diethylamine introduces the diethyl groups at the nitrogen atom.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as zinc oxide nanoparticles (ZnO-NP) in a ball-milling technique has been reported to improve the synthesis of benzimidazole derivatives . This method is advantageous due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Condensation: Aldehydes or ketones, under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 1H-Benzimidazole-1-methanamine, N,N-diethyl-6-amino-.
Substitution: Formation of various substituted benzimidazole derivatives.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity is attributed to its ability to inhibit vascular endothelial growth factor receptor 2 and histone deacetylase 6, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
1H- and 2H-Indazoles: Similar heterocyclic compounds with different nitrogen positioning.
1H- and 2H-Benzotriazoles: Compounds with an additional nitrogen atom in the ring.
Uniqueness
1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6-position and the diethyl groups at the nitrogen atom enhance its reactivity and potential for diverse applications compared to its simpler analogs.
Properties
CAS No. |
103248-16-4 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-ethyl-N-[(6-nitrobenzimidazol-1-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H16N4O2/c1-3-14(4-2)9-15-8-13-11-6-5-10(16(17)18)7-12(11)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
JFKCIUOSFADBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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